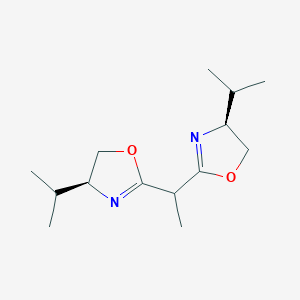![molecular formula C13H7BrClN B13646104 3'-Bromo-4'-chloro-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13646104.png)
3'-Bromo-4'-chloro-[1,1'-biphenyl]-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’-Bromo-4’-chloro-[1,1’-biphenyl]-4-carbonitrile is an organic compound with the molecular formula C13H7BrClN It is a biphenyl derivative, characterized by the presence of bromine, chlorine, and a nitrile group on the biphenyl structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Bromo-4’-chloro-[1,1’-biphenyl]-4-carbonitrile typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of 3-bromo-4-chlorobenzonitrile with an arylboronic acid in the presence of a palladium catalyst and a base . The reaction is usually carried out under mild conditions, making it suitable for the synthesis of various biphenyl derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
3’-Bromo-4’-chloro-[1,1’-biphenyl]-4-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura reaction to form more complex biphenyl derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate nucleophilic substitution.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted biphenyl derivatives, while oxidation and reduction can lead to the formation of different functionalized biphenyl compounds.
科学研究应用
3’-Bromo-4’-chloro-[1,1’-biphenyl]-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.
作用机制
The mechanism of action of 3’-Bromo-4’-chloro-[1,1’-biphenyl]-4-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The presence of the nitrile group can enhance its binding affinity to certain targets, while the bromine and chlorine atoms can influence its reactivity and stability .
相似化合物的比较
Similar Compounds
- 3-Bromo-4’-chloro-[1,1’-biphenyl]
- 4-Bromo-4’-chloro-[1,1’-biphenyl]
- 3-Bromo-3’-chloro-[1,1’-biphenyl]
Uniqueness
3’-Bromo-4’-chloro-[1,1’-biphenyl]-4-carbonitrile is unique due to the presence of the nitrile group, which can significantly influence its chemical and biological properties. This distinguishes it from other similar biphenyl derivatives that lack this functional group .
属性
分子式 |
C13H7BrClN |
|---|---|
分子量 |
292.56 g/mol |
IUPAC 名称 |
4-(3-bromo-4-chlorophenyl)benzonitrile |
InChI |
InChI=1S/C13H7BrClN/c14-12-7-11(5-6-13(12)15)10-3-1-9(8-16)2-4-10/h1-7H |
InChI 键 |
USAMPBUJVOQMMO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C#N)C2=CC(=C(C=C2)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


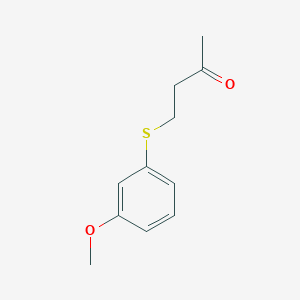
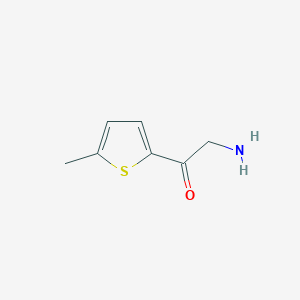
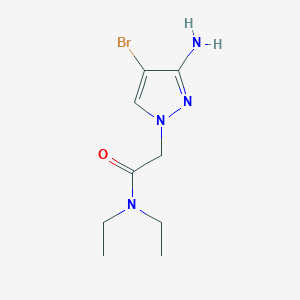
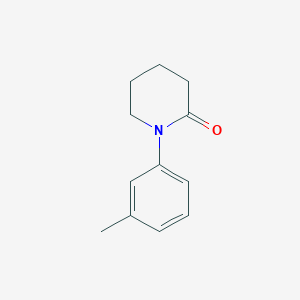

![4-[[Tert-butyl(dimethyl)silyl]oxymethyl]-5-(oxan-2-yloxy)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B13646055.png)
![4-Hydroxy-3-[3-(4-methoxyphenyl)prop-2-enoyl]chromen-2-one](/img/structure/B13646063.png)


![tert-Butyl 2-(4-((4'-amino-[1,1'-biphenyl]-4-yl)oxy)butoxy)acetate](/img/structure/B13646077.png)
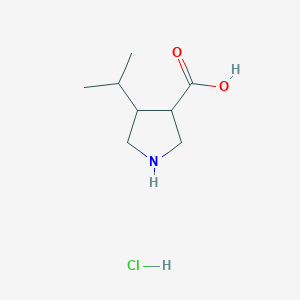

![2-[3-carboxy-5-(2,5-dicarboxyphenyl)phenyl]terephthalic acid](/img/structure/B13646097.png)
